molecular formula C19H12O6 B2756029 8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 637753-36-7

8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2756029
CAS No.: 637753-36-7
M. Wt: 336.299
InChI Key: YSLJQYBLUFIRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(7-Methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a sophisticated synthetic chemical building block of significant interest in organic and medicinal chemistry research. This compound features a complex polycyclic structure comprising both benzofuran and chromen-6-one (coumarin) moieties, which are frameworks commonly found in biologically active molecules . The presence of the [1,3]dioxolo ring system is a key structural feature often associated with specific pharmacological profiles. The integration of these heterocyclic systems makes this compound a valuable scaffold for the synthesis of novel compounds and for probing biological mechanisms. Research applications for this compound are primarily found in early-stage drug discovery. It serves as a crucial intermediate in the development of new therapeutic agents, particularly due to the known biological activities of its constituent parts. Benzofuran and chromenone derivatives are frequently investigated for their potential across a wide spectrum of biological targets . As a complex heteroaromatic system, it is an excellent candidate for use in catalytic asymmetric cycloadditions and other transformative reactions to create libraries of chiral, enantiomerically enriched molecules for high-throughput screening and structure-activity relationship (SAR) studies . The specific mechanism of action for this precise compound is a subject for ongoing research, but its value lies in its versatility as a precursor for generating more complex, drug-like structures with potential optical activity. This product is intended for chemical and biological research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

8-(7-methoxy-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O6/c1-21-13-4-2-3-10-5-14(25-19(10)13)12-7-18(20)24-15-8-17-16(6-11(12)15)22-9-23-17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLJQYBLUFIRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC5=C(C=C34)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7-position. The dioxolochromenone system is then constructed through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

[2 + 4] Cycloaddition Reactions

The compound participates in organocatalytic asymmetric [2 + 4] cycloadditions with 3-vinylindoles and ortho-quinone methides (o-QMs). These reactions are catalyzed by chiral phosphoric acids (CPAs), yielding chroman-fused indole derivatives with high stereoselectivity .

Key Reaction Conditions:

  • Catalyst : (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CPA 4c)

  • Solvent : Toluene or 1,2-dichloroethane

  • Temperature : Room temperature (25°C)

  • Reaction Time : 12–24 hours

Representative Reaction:

8-(7-Methoxy-1-benzofuran-2-yl)-6H-dioxolo-chromen-6-one+3-VinylindoleCPA 4cChroman-Indole Adduct\text{8-(7-Methoxy-1-benzofuran-2-yl)-6H-dioxolo-chromen-6-one} + \text{3-Vinylindole} \xrightarrow{\text{CPA 4c}} \text{Chroman-Indole Adduct}

Data Table: Selected Cycloaddition Outcomes

EntryR-Substituent on o-QMYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl9380:2040
24-Methoxyphenyl9078:2242
32-Chlorophenyl9887:1358
43-Methylphenyl8484:1659

Mechanistic Insight : The CPA activates the o-QM via hydrogen bonding, while the dioxolo-chromenone’s electron-deficient chromenone moiety stabilizes the transition state, enabling enantioselective bond formation .

Oxidation and Reduction Reactions

The compound’s benzofuran and chromenone moieties undergo selective transformations:

Oxidation

  • Chromenone Ring : Reacts with oxidizing agents (e.g., KMnO₄) to form quinone derivatives via C–H activation at the electron-rich positions.

  • Benzofuran System : Methoxy groups are demethylated under strong acidic conditions (e.g., HBr/AcOH), yielding phenolic derivatives .

Reduction

  • Chromenone Carbonyl : Reduced to chromanol using NaBH₄ or LiAlH₄, preserving the dioxole and benzofuran rings.

Functionalization via Electrophilic Substitution

The electron-rich benzofuran and dioxole rings participate in electrophilic substitutions:

Halogenation

  • Bromination (Br₂/FeBr₃) occurs at the para position of the methoxy-substituted benzofuran ring .

Nitration

  • Nitration (HNO₃/H₂SO₄) targets the chromenone’s aromatic system, producing nitro derivatives.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 250°C, with the dioxole ring undergoing retro-Diels-Alder reactions.

  • pH Sensitivity : Hydrolyzes under strongly alkaline conditions (pH > 10), cleaving the dioxole ring to form catechol derivatives .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds within the chromenone family exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in the structure of 8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one enhances its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related diseases.

Enzyme Inhibition

A notable application of this compound is its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Studies have shown that derivatives related to this compound can selectively inhibit MAO-B without affecting MAO-A activity. This selectivity is crucial for developing treatments for neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibition is beneficial for increasing dopamine levels in the brain .

Neuroprotective Effects

Due to its MAO-B inhibitory activity, the compound is being investigated for neuroprotective effects. In vitro studies have demonstrated that it can prevent neuronal cell death induced by oxidative stress, suggesting its potential use in neuroprotective therapies .

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. Preliminary studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

StudyFindings
R.V. Patel et al., Bioorganic Chemistry (2019)Reported the synthesis and evaluation of sulfonylpiperazines linked to [1,3]dioxolo[4,5-g]chromenones, demonstrating their potential as MAO inhibitors with specific activity profiles .
A New Coumarin StudyInvestigated the anti-parkinsonian effects of related chromenone derivatives, highlighting their selective inhibition of MAO-B and protective effects on dopaminergic neurons .

Mechanism of Action

The mechanism of action of 8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. In cancer research, the compound has been shown to interfere with microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and biological activities.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
8-(7-Methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (Target) 7-methoxy on benzofuran C19H12O6* ~336.3* Inferred: Moderate lipophilicity; potential bioactivity similar to coumarin analogs. -
8-(7-Ethoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one 7-ethoxy on benzofuran C20H14O6 350.326 Higher lipophilicity (vs. methoxy); structural analog with uncharacterized bioactivity.
8-(1-Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one No substituent on benzofuran C18H10O5 306.273 Baseline scaffold; used for further functionalization.
8-(5-Chloro-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one 5-chloro on benzofuran C17H9ClO5 340.7 Enhanced lipophilicity (XLogP3 = 4); potential improved membrane permeability.
8-Propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one Propyl on chromenone (position 8) C15H14O5 274.27† MAO-B inhibitor (IC50 = 0.89 µM); anti-parkinsonian effects in preclinical models.
7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one Benzylidene on dihydrochromenone C19H14O4 306.31 Highest cytotoxicity (MTT assay) against breast cancer cell lines (MCF-7, T47D, MDA-MB-231).

*Inferred based on structural analogy; †Calculated from C15H14O5.

Discussion

Structural and Electronic Effects

  • The ethoxy analog (C20H14O6) has higher molecular weight and lipophilicity than the methoxy derivative, which may affect solubility . Electron-withdrawing groups (e.g., 5-chloro) reduce electron density, increasing stability and logP (lipophilicity = 4), as seen in the chloro-substituted compound (C17H9ClO5) .

Physicochemical Properties

  • Lipophilicity : Methoxy and ethoxy groups balance solubility and membrane permeability, whereas chloro and alkyl groups (e.g., propyl) prioritize lipophilicity, impacting blood-brain barrier penetration .
  • Molecular Weight : Lower molecular weight analogs (e.g., C18H10O5) may exhibit better pharmacokinetic profiles, while heavier derivatives (e.g., C20H14O6) face challenges in bioavailability .

Biological Activity

The compound 8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic molecule that integrates a chromene backbone with a benzofuran moiety and a dioxole structure. This unique configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H12O6C_{19}H_{12}O_6, with a molecular weight of approximately 336.295 g/mol. The presence of functional groups such as methoxy and dioxole enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural features to This compound exhibit antitumor activity . The benzofuran derivative has been highlighted for its potential in cancer therapy due to its ability to inhibit tumor cell proliferation.

CompoundStructural FeaturesBiological Activity
This compoundBenzofuran and dioxole structuresAnticancer
Benzofuran derivativesSimilar aromatic systemsAntimicrobial
7-methoxyflavoneContains methoxy groupAnticancer

Neuroprotective Effects

The compound's structural similarities to other coumarins suggest potential neuroprotective effects . A related study on 8-propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303) demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is significant for Parkinson's disease treatment. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters.

Study on MAO Inhibition

A study evaluating the MAO inhibitory activity of FCS303 reported selective inhibition of MAO-B without affecting MAO-A. The IC50 values indicated that FCS303 could be a viable candidate for neuroprotective therapies targeting Parkinson's disease.

Enzyme TypeIC50 Value (µM)Selectivity Index
hMAO-A>100 (inactive)-
hMAO-B25High

Antioxidant Activity

The antioxidant potential of compounds similar to This compound was evaluated using DPPH and ABTS assays. Results indicated that these compounds exhibited significant radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases.

Q & A

Q. What experimental design strategies are recommended for synthesizing and characterizing this compound?

Methodological Answer : Synthesis of this polycyclic coumarin derivative requires multi-step organic reactions, including cyclization and functional group modifications. A split-plot experimental design (as described in randomized block methodologies for complex compounds) can optimize reaction conditions (e.g., temperature, catalysts) and minimize variability . Characterization should integrate:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions, referencing spectral data from structurally analogous coumarins (e.g., calophyllolide derivatives) .
  • Chromatography : HPLC or GC-MS to assess purity, with calibration against known standards .
  • Crystallography : X-ray diffraction for resolving stereochemical ambiguities, as demonstrated for benzodioxole-chromenone hybrids .

Q. How can researchers establish a theoretical framework for studying its biological activity?

Methodological Answer : Link hypotheses to established biochemical theories, such as:

  • Structure-Activity Relationships (SAR) : Compare its methoxy and benzodioxole groups to known enzyme inhibitors (e.g., cytochrome P450 modulation) .
  • Molecular Docking : Use computational models (e.g., AutoDock) to predict interactions with target proteins, guided by frameworks like ligand-receptor binding kinetics .
  • Oxidative Stress Pathways : Frame antioxidant assays (e.g., DPPH radical scavenging) within redox equilibrium theories .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values)?

Methodological Answer : Address discrepancies through:

  • Meta-Analysis : Systematically compare studies for confounding variables (e.g., solvent polarity in bioassays) using PRISMA guidelines .
  • Dose-Response Replication : Conduct dose-curve experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
  • Error Source Identification : Use factorial ANOVA to quantify contributions of variables like cell line viability or batch-to-batch compound purity .

Q. How can environmental fate and ecological risk be assessed for this compound?

Methodological Answer : Adopt a tiered approach inspired by long-term ecotoxicological studies:

  • Phase 1 (Lab) : Measure physicochemical properties (log PP, hydrolysis rates) using OECD Test Guidelines 105 and 111 .
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems via LC-MS/MS, tracking metabolites like demethylated derivatives .
  • Phase 3 (Field) : Model bioaccumulation potential in aquatic food webs using quantitative structure-activity relationship (QSAR) tools .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

Methodological Answer :

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations, validated by CRISPR-Cas9 knockouts of candidate genes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to targets like DNA topoisomerases, with controls for nonspecific interactions .
  • In Silico ToxCast Profiling : Cross-reference its structural fingerprints with EPA’s ToxCast database to predict off-target effects .

Methodological Considerations

  • Data Reproducibility : Pre-register protocols on platforms like Open Science Framework to mitigate bias .
  • Interdisciplinary Collaboration : Partner with computational chemists for molecular dynamics simulations and environmental scientists for ecological modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.